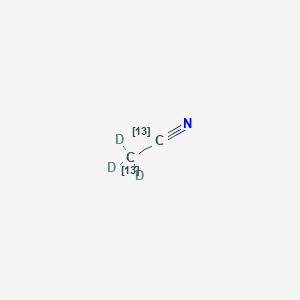
2,2,2-trideuterioacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trideuterioacetonitrile typically involves the exchange of hydrogen atoms in acetonitrile with deuterium. This can be achieved through the reaction of acetonitrile with deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of acetonitrile and deuterium oxide through a reactor, where the exchange reaction occurs. The product is then purified through distillation to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trideuterioacetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitrile group to a carboxylic acid group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces deuterated carboxylic acids.
Reduction: Produces deuterated amines.
Substitution: Produces various deuterated derivatives depending on the substituent used.
Scientific Research Applications
2,2,2-Trideuterioacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a solvent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of 2,2,2-trideuterioacetonitrile is primarily related to its use as a solvent in NMR spectroscopy. The deuterium atoms in the compound do not interfere with the NMR signals of the sample being studied, allowing for clearer and more accurate spectral data. This makes it an invaluable tool in the analysis of complex molecular structures .
Comparison with Similar Compounds
Acetonitrile: The non-deuterated form of 2,2,2-trideuterioacetonitrile.
Deuterated Solvents: Other deuterated solvents such as deuterated chloroform (CDCl3), deuterium oxide (D2O), and deuterated methanol (CD3OD).
Uniqueness: this compound is unique due to its high isotopic purity and specific application in NMR spectroscopy. Unlike other deuterated solvents, it provides a non-protonated environment, which is crucial for studying proton-containing samples without interference .
Properties
Molecular Formula |
C2H3N |
|---|---|
Molecular Weight |
46.056 g/mol |
IUPAC Name |
2,2,2-trideuterioacetonitrile |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i1+1D3,2+1 |
InChI Key |
WEVYAHXRMPXWCK-SCDGQEOFSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C]#N |
Canonical SMILES |
CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride](/img/structure/B13408077.png)

![3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone](/img/structure/B13408086.png)
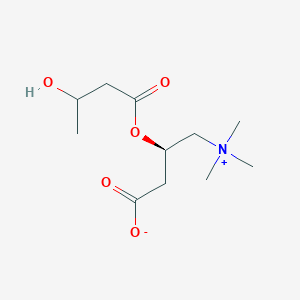
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)
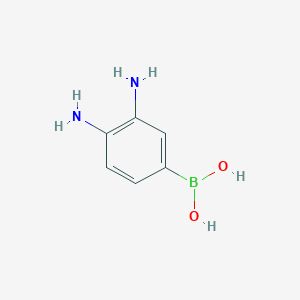
![7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid](/img/structure/B13408102.png)
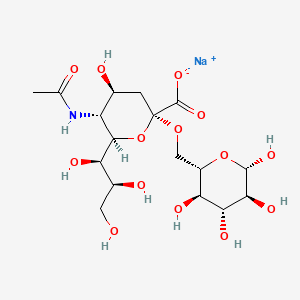
![[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13408120.png)
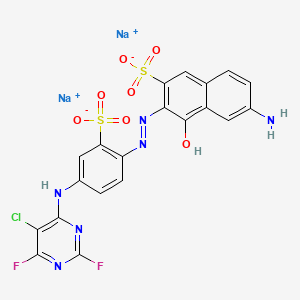
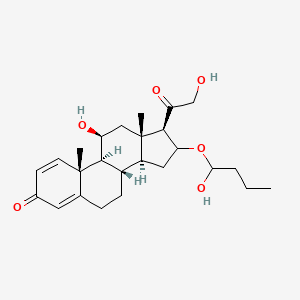
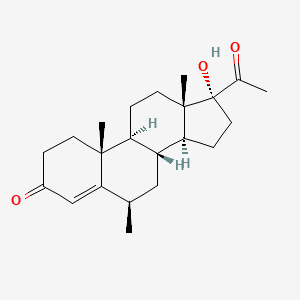
![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)
![4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B13408177.png)
